molecular formula C7H6NNaO4S B13184402 Sodium 2-methyl-3-nitrobenzene-1-sulfinate

Sodium 2-methyl-3-nitrobenzene-1-sulfinate

Cat. No.: B13184402
M. Wt: 223.18 g/mol
InChI Key: YFRXBHHYVOTWFM-UHFFFAOYSA-M
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Description

Sodium 2-methyl-3-nitrobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆NNaO₄S and a molecular weight of 223.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 2-methyl-3-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: : Industrial production of sodium sulfinates may involve more scalable methods, such as continuous flow processes, to meet the demand for large quantities. These methods often utilize automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical transformations, targeting specific molecular pathways and functional groups .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Sodium 2-methyl-3-nitrobenzene-1-sulfinate is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

Sodium 2-methyl-3-nitrobenzene-1-sulfinate is a compound of increasing interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a sulfonate group attached to a methyl-substituted benzene ring. The compound's structure can be represented as follows:

C7H8NO3S\text{C}_7\text{H}_8\text{N}\text{O}_3\text{S}

This structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various biological macromolecules, leading to several pharmacological effects.

  • Antimicrobial Activity : Research indicates that sulfinates, including this compound, exhibit significant antimicrobial properties. A study showed that derivatives of sulfinates displayed inhibition against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has also been investigated for its anticancer activity. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects may involve:
    • Oxidative Stress Induction : The generation of ROS can lead to oxidative damage in cancer cells, promoting cell death.
    • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus1822
Escherichia coli2025
Klebsiella pneumoniae2527

The data indicate that this compound exhibits comparable activity to standard antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.

Cell Line IC50 (µM) Control IC50 (µM)
MCF-71510
A5492012

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies have documented the effects of nitroaromatic compounds similar to this compound. For instance, one study reported severe methemoglobinemia following exposure to nitrobenzene derivatives, emphasizing the importance of understanding the toxicological profiles of such compounds .

Another case highlighted the therapeutic potential of nitro compounds in treating specific types of cancers, where patients showed improved outcomes following treatment with nitroaromatic agents .

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;2-methyl-3-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-6(8(9)10)3-2-4-7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

YFRXBHHYVOTWFM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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